molecular formula C13H11F17O B1179045 dfurin2 CAS No. 148294-73-9

dfurin2

Cat. No.: B1179045
CAS No.: 148294-73-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dfurin2 (Dfur2) is a proprotein convertase (PC) in Drosophila melanogaster, belonging to the subtilisin/kexin-like protease family. It plays a critical role in proteolytic activation of precursor proteins, such as the bone morphogenetic protein (BMP) decapentaplegic (DPP), by cleaving at specific consensus sites composed of basic amino acid pairs (e.g., Arg-X-Lys/Arg-Arg) . This compound is encoded by the Dfur2 gene, which shares homology with mammalian furin and other PCs . Structurally, this compound contains a catalytic domain, a P-domain essential for stability, and a unique C-terminal region with 10 repeats of a cysteine-rich motif (Cys-Xaa₂-Cys-Xaa₃-Cys-Xaa₅–₇-Cys-Xaa₂-Cys-Xaa₈–₁₅-Cys-Xaa₃-Cys-Xaa₉–₁₆), distinguishing it from vertebrate PCs like PC5 or PACE4, which have only five repeats .

This compound is indispensable for embryonic development and tissue patterning. For example, it processes the DPP precursor at three furin cleavage sites (FSI–III), enabling long-range BMP signaling essential for dorsal-ventral axis formation in Drosophila . Unlike vertebrate BMP4, which requires a single cleavage, DPP maturation involves sequential cleavages initiated at FSII, followed by FSI and FSIII, with both Dfurin1 and this compound contributing to this process .

Properties

CAS No.

148294-73-9

Molecular Formula

C13H11F17O

Synonyms

dfurin2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Proprotein Convertases

Dfurin2 vs. Other Drosophila Convertases
Feature This compound Dfurin1 Amontillado (Amon)
Gene Structure Single transcript with no splicing variants Three splice variants: dfurin1, dfurin1-CRR, dfurin1-X Single transcript; ortholog of mammalian PC2
C-Terminal Domain 10 cysteine repeats Variable C-terminal sequences (e.g., dfurin1-CRR has distinct C-terminus) Lacks cysteine-rich repeats; structurally simpler
Substrate Specificity Cleaves DPP at FSII, FSI, and FSIII Shares cleavage specificity with this compound but shows differential expression Processes neuropeptide precursors (e.g., pro-dynorphin)
Localization & Function Soluble forms released after ER processing; critical for BMP signaling Predominates in secretory cells (e.g., GH4C1); partially retained in Golgi Localized to secretory granules; regulates neuroendocrine signaling

Key Findings :

  • Dfurin1 and this compound exhibit overlapping substrate specificities but differ in biosynthetic trafficking. For instance, this compound is more efficiently secreted than Dfurin1 in cells with secretory granules .
  • Unlike Amon, which specializes in neuropeptide processing, this compound is essential for developmental signaling pathways like BMP/DPP .
This compound vs. Vertebrate Proprotein Convertases
Feature This compound Furin PC5/PACE4
C-Terminal Motifs 10 cysteine repeats No cysteine repeats; shorter C-terminal domain 5 cysteine repeats
Evolutionary Role Processes BMP/DPP with three cleavage sites Activates viral glycoproteins (e.g., HIV gp160) and growth factors Cleaves Gdf11 and BMP2; critical for embryogenesis
Substrate Cleavage Sequential cleavage at FSII > FSI > FSIII in DPP Single cleavage at minimal consensus sites (e.g., Arg-X-Arg/Lys-Arg) Prefers substrates with extended basic motifs (e.g., BMP2)
Functional Redundancy Partially redundant with Dfurin1 in DPP processing Redundant with PC5/PACE4 in viral glycoprotein activation Overlaps with furin in BMP processing but has distinct tissue expression

Key Findings :

  • This compound’s extended cysteine-rich domain may enhance substrate binding or stability compared to vertebrate PCs .
  • Vertebrate BMP4 requires only one cleavage by furin/PC5, whereas Drosophila DPP relies on sequential cleavages by Dfurin1/2, reflecting evolutionary adaptation in BMP signaling .
Structural and Functional Divergence in Invertebrates vs. Vertebrates
  • Hydra vulgaris and C. elegans PCs exhibit molecular diversity via splicing, akin to Drosophila Dfurin1 . However, their substrate repertoires remain less characterized.
  • Unlike this compound, C. elegans PCs (e.g., KPC-1) lack cysteine-rich domains and specialize in processing egg-laying hormones .

Research Implications and Unresolved Questions

  • Mechanistic Flexibility : The tolerance of this compound to cleave DPP at multiple sites suggests evolutionary flexibility in BMP signaling .
  • Therapeutic Potential: this compound’s unique structure could inspire inhibitors targeting parasitic or viral PCs .
  • Open Questions: How do Dfurin1/2 coordinate spatially during embryogenesis? Does this compound process non-BMP substrates in immune or neural contexts?

Tables

Table 1. Cleavage Site Comparison: DPP (Drosophila) vs. BMP4 (Vertebrates)

Protein Cleavage Sites Convertases Involved Functional Outcome
DPP FSII (RGRR), FSI (RVRR), FSIII (RKRR) Dfurin1, this compound Long-range dorsal-ventral patterning
BMP4 Single site (RKRR) Furin, PC5 Short-range BMP signaling

Table 2. Cysteine Motif Repeats Across PCs

Convertase Species Cysteine Repeats Biological Impact
This compound Drosophila melanogaster 10 Enhanced substrate binding in BMP signaling
PC5/PACE4 Mammals 5 Modulates substrate specificity for BMPs
Furin Mammals 0 Broad specificity for viral and cellular substrates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.